An In-depth Technical Guide to 3-Hydroxy-2-naphthoic Acid: Chemical Properties, Structure, and Biological Activity
An In-depth Technical Guide to 3-Hydroxy-2-naphthoic Acid: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2-naphthoic acid, also known as β-oxynaphthoic acid or BON acid, is an important aromatic organic compound with the chemical formula C₁₁H₈O₃.[1][2] It serves as a crucial intermediate in the synthesis of a wide array of commercial products, most notably azo dyes and pigments.[1][3] Beyond its role in the coloration industry, 3-hydroxy-2-naphthoic acid and its derivatives are gaining increasing attention in the pharmaceutical and life sciences sectors for their potential therapeutic properties.[2][3] Recent studies have highlighted its role as a chemical chaperone in mitigating endoplasmic reticulum (ER) stress, with implications for metabolic diseases such as type 2 diabetes. This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with 3-hydroxy-2-naphthoic acid, tailored for a technical audience.
Chemical Structure and Properties
3-Hydroxy-2-naphthoic acid consists of a naphthalene (B1677914) bicyclic aromatic system substituted with a hydroxyl (-OH) group at the 3-position and a carboxylic acid (-COOH) group at the 2-position.[2] The presence of both a phenolic hydroxyl group and a carboxylic acid group dictates its chemical reactivity and physical properties, including its acidic nature and participation in hydrogen bonding.[4]
Below is a diagram of the chemical structure of 3-Hydroxy-2-naphthoic acid.
Caption: Chemical Structure of 3-Hydroxy-2-naphthoic acid.
Physical and Chemical Properties
The key physical and chemical properties of 3-hydroxy-2-naphthoic acid are summarized in the table below.
| Property | Value | References |
| IUPAC Name | 3-hydroxynaphthalene-2-carboxylic acid | [5][6][7] |
| Molecular Formula | C₁₁H₈O₃ | [1][5][8] |
| Molecular Weight | 188.18 g/mol | [2][5][8] |
| Appearance | Pale yellow to beige-brown fine crystalline powder | [2][4] |
| Melting Point | 218-224 °C (decomposes) | [2][4][9] |
| Boiling Point | Decomposes above 400 °C | [10] |
| Solubility | Practically insoluble in cold water; slightly soluble in hot water; soluble in ethanol (B145695), ether, chloroform, and alkaline aqueous solutions. | [2][4][11] |
| pKa | 2.79 - 2.8 | [5][10][12] |
| logP | 3.05 | [5] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 3-hydroxy-2-naphthoic acid.
| Spectroscopic Data | Key Features | References |
| ¹H NMR | Spectra available in DMSO-d₆. | [13] |
| ¹³C NMR | Spectra have been recorded. | [5][14] |
| IR Spectroscopy | Conforms to structure, showing characteristic peaks for O-H, C=O, and aromatic C-H bonds. | [3][7] |
| UV-Vis Spectroscopy | Maximum absorption at 395 nm in H₂O (pH 3.5). | [15][16] |
| Mass Spectrometry | LC-MS data available. | [5] |
Experimental Protocols
Synthesis via Kolbe-Schmitt Reaction
The industrial synthesis of 3-hydroxy-2-naphthoic acid is primarily achieved through the Kolbe-Schmitt reaction, which involves the carboxylation of 2-naphthol.[1][10]
Reaction Scheme:
2-Naphthol is first treated with a strong base, such as sodium hydroxide (B78521), to form the sodium 2-naphthoxide salt. This salt is then heated under pressure with carbon dioxide, leading to the electrophilic substitution of a carboxyl group onto the naphthalene ring. The reaction mixture is subsequently acidified to yield 3-hydroxy-2-naphthoic acid.
Detailed Protocol:
While specific industrial protocols are proprietary, a general laboratory procedure is as follows:
-
Formation of Sodium 2-Naphthoxide: 2-Naphthol is reacted with a stoichiometric amount of sodium hydroxide in a suitable solvent. The water is then removed by dehydration to obtain the anhydrous sodium 2-naphthoxide.[17]
-
Carboxylation: The anhydrous sodium 2-naphthoxide is transferred to a high-pressure reactor (autoclave). The reactor is pressurized with carbon dioxide gas (typically to 100 atm) and heated to a high temperature (around 125 °C). The reaction is allowed to proceed for several hours.[10]
-
Work-up and Isolation: After the reaction is complete, the reactor is cooled, and the pressure is released. The reaction mixture, containing the sodium salt of 3-hydroxy-2-naphthoic acid, is dissolved in hot water.
-
Acidification: The aqueous solution is then acidified with a strong acid, such as sulfuric or hydrochloric acid, to precipitate the free 3-hydroxy-2-naphthoic acid.[17]
-
Purification: The crude product is collected by filtration, washed with water to remove any remaining salts and unreacted starting materials, and then purified, typically by recrystallization from a suitable solvent like ethanol or acetic acid.[18]
Below is a diagram illustrating the general workflow for the Kolbe-Schmitt synthesis of 3-hydroxy-2-naphthoic acid.
Caption: General workflow for the Kolbe-Schmitt synthesis.
Purification by Recrystallization
Recrystallization is a standard method for purifying crude 3-hydroxy-2-naphthoic acid. The choice of solvent is critical for effective purification.
General Protocol:
-
Solvent Selection: Identify a suitable solvent in which 3-hydroxy-2-naphthoic acid has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol and acetic acid are commonly used.
-
Dissolution: The crude solid is dissolved in a minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.
-
Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of 3-hydroxy-2-naphthoic acid decreases, leading to the formation of pure crystals.
-
Isolation of Crystals: The crystals are collected by vacuum filtration.
-
Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: The purified crystals are dried in an oven or under vacuum to remove any residual solvent.[18]
Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a common analytical technique for assessing the purity of 3-hydroxy-2-naphthoic acid and for quantitative analysis.
Illustrative HPLC Method:
-
Column: A reverse-phase column, such as a C18 column, is typically used.[8]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with a small amount of phosphoric acid or formic acid to control pH) is used. A common mobile phase composition is acetonitrile and water containing phosphoric acid.[8]
-
Detection: UV detection is suitable, with the wavelength set at or near the absorption maximum of 3-hydroxy-2-naphthoic acid (e.g., 254 nm or 395 nm).[6]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[6]
-
Sample Preparation: A known concentration of the 3-hydroxy-2-naphthoic acid sample is prepared by dissolving it in the mobile phase or a suitable solvent.
Assay by Acid-Base Titration
The carboxylic acid functionality of 3-hydroxy-2-naphthoic acid allows for its quantification by acid-base titration.
General Protocol:
-
Sample Preparation: An accurately weighed sample of 3-hydroxy-2-naphthoic acid is dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and water, as it has limited solubility in water alone.
-
Indicator Selection: A suitable pH indicator that changes color in the appropriate pH range for the titration of a weak acid with a strong base is chosen. Phenolphthalein is a common choice.[15]
-
Titration: The sample solution is titrated with a standardized solution of a strong base, typically sodium hydroxide (NaOH), until the endpoint is reached, as indicated by the color change of the indicator.[15]
-
Calculation: The purity of the 3-hydroxy-2-naphthoic acid can be calculated based on the volume and concentration of the NaOH solution used and the initial mass of the sample.
Biological Activity: Role in Mitigating Endoplasmic Reticulum (ER) Stress
Recent research has identified 3-hydroxy-2-naphthoic acid as a chemical chaperone that can alleviate ER stress.[4] ER stress is a condition where the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum triggers a cellular stress response known as the unfolded protein response (UPR). Chronic ER stress is implicated in the pathophysiology of various diseases, including type 2 diabetes and hypertension.[1][12]
3-Hydroxy-2-naphthoic acid has been shown to suppress the UPR by down-regulating key markers of ER stress, including the phosphorylation of PERK (protein kinase RNA-like endoplasmic reticulum kinase) and IRE1α (inositol-requiring enzyme 1α), and the expression of GRP78 (glucose-regulated protein 78) and CHOP (C/EBP homologous protein).[5]
Impact on Insulin (B600854) Signaling
ER stress is known to contribute to insulin resistance. By reducing ER stress, 3-hydroxy-2-naphthoic acid can restore insulin signaling. It has been demonstrated to reduce the phosphorylation of JNK (c-Jun N-terminal kinase) and IKKβ (inhibitor of nuclear factor kappa-B kinase subunit beta), which are downstream of the UPR and can inhibit insulin signaling by phosphorylating insulin receptor substrate 1 (IRS1) at serine residues. Consequently, 3-hydroxy-2-naphthoic acid restores the normal insulin signaling cascade involving the insulin receptor, IRS1, and Akt, leading to improved glucose uptake.[4]
The diagram below illustrates the proposed mechanism by which 3-hydroxy-2-naphthoic acid mitigates ER stress and improves insulin signaling.
Caption: 3-HNA mitigates ER stress, thereby improving insulin signaling.
Conclusion
3-Hydroxy-2-naphthoic acid is a versatile chemical with a well-established role in the dye and pigment industry and emerging applications in the pharmaceutical sector. Its chemical properties, dictated by its naphthol and carboxylic acid moieties, are well-characterized. The synthesis and purification of this compound rely on established chemical principles, primarily the Kolbe-Schmitt reaction and recrystallization. The recent discovery of its function as a chemical chaperone that can alleviate ER stress and improve insulin signaling opens up new avenues for research and drug development, particularly in the context of metabolic diseases. This guide provides a foundational technical overview for professionals working with or interested in the multifaceted nature of 3-hydroxy-2-naphthoic acid.
References
- 1. Endoplasmic Reticulum Chemical Chaperone 3-Hydroxy-2-Naphthoic Acid Reduces Angiotensin II-Induced Vascular Remodeling and Hypertension In Vivo and Protein Synthesis In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. The Natural Occurring Compounds Targeting Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-diabetic effect of 3-hydroxy-2-naphthoic acid, an endoplasmic reticulum stress-reducing chemical chaperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxynaphthoic Acids Identified in a High Throughput Screening Potently Ameliorate Endoplasmic Reticulum Stress as Novel Chemical Chaperones [jstage.jst.go.jp]
- 6. pharmtech.com [pharmtech.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Separation of 3-Hydroxy-2-naphthoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. ucj.org.ua [ucj.org.ua]
- 10. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 11. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
- 12. Endoplasmic Reticulum Chemical Chaperone 3‐Hydroxy‐2‐Naphthoic Acid Reduces Angiotensin II‐Induced Vascular Remodeling and Hypertension In Vivo and Protein Synthesis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. HPLC analytical Method development: an overview [pharmacores.com]
- 15. alameda.edu [alameda.edu]
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